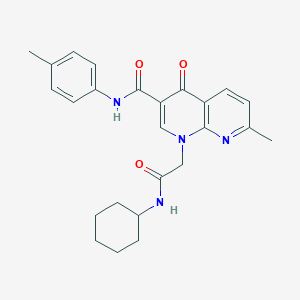

1-(2-(cyclohexylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-[2-(cyclohexylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3/c1-16-8-11-19(12-9-16)28-25(32)21-14-29(15-22(30)27-18-6-4-3-5-7-18)24-20(23(21)31)13-10-17(2)26-24/h8-14,18H,3-7,15H2,1-2H3,(H,27,30)(H,28,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSFFJRIKUKHCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(cyclohexylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the naphthyridine core, followed by the introduction of the cyclohexylamino and p-tolyl groups. Key steps include:

-

Formation of the Naphthyridine Core:

- Starting from 2-amino-3-cyanopyridine, the naphthyridine core is synthesized through cyclization reactions.

- Reaction conditions often involve the use of strong acids or bases and high temperatures to facilitate ring closure.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Cyclohexylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-(2-(Cyclohexylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(cyclohexylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites or allosteric sites, thereby influencing the activity of the target molecules.

Comparison with Similar Compounds

Comparison with Similar 1,8-Naphthyridine Derivatives

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of 1,8-naphthyridines are highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

Carboxamide vs. Carboxylic Acid: The target compound’s carboxamide group (vs. Carboxamides generally exhibit stronger hydrogen-bonding capacity, which may enhance target binding .

Substituent Effects on Lipophilicity: The cyclohexylamino group in the target compound increases steric bulk and hydrophobicity compared to simpler alkyl (e.g., ethyl) or aromatic (e.g., benzyl) substituents . The p-tolyl group (electron-donating methyl) contrasts with electron-withdrawing groups like chlorine (5a4) or trifluoromethyl (), which may alter electronic distribution and receptor interactions .

Biological Activity Trends :

- Chlorinated analogs (e.g., 5a4) often show enhanced antibacterial activity due to improved membrane penetration but may suffer from solubility issues .

- Nalidixic acid’s carboxylic acid moiety is critical for binding to DNA gyrase, while carboxamide derivatives (e.g., target compound) may target alternative enzymes or pathways .

Biological Activity

1-(2-(cyclohexylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound with significant biological activity, particularly in the context of cancer treatment and antimicrobial properties. This article reviews its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Synthesis

The compound can be synthesized through various methods involving cyclization and functionalization of naphthyridine derivatives. A common synthetic route involves the reaction of 2-cyclohexylamino-2-oxoethyl derivatives with substituted naphthyridine carboxamides. The synthesis typically yields high purity and good yields, as evidenced by NMR and chromatographic analyses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it was evaluated against breast cancer cell lines MCF-7 and MDA-MB-468 using MTT assays. The results indicated significant antiproliferative effects, particularly with certain derivatives showing IC50 values in the low micromolar range. Notably, compounds derived from similar scaffolds demonstrated a capacity to inhibit cell proliferation effectively.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 5.6 | Inhibition of topoisomerase I |

| B | MDA-MB-468 | 3.2 | Induction of apoptosis |

| C | MCF-7 | 4.8 | Cell cycle arrest |

| D | MDA-MB-468 | 6.0 | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 18 µg/mL |

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. The administration of the compound led to a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent.

Another study focused on its use in combination therapies, where it was shown to enhance the efficacy of existing chemotherapeutic agents by targeting multiple pathways involved in tumor growth and resistance.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Topoisomerase Inhibition : It binds to topoisomerase I, preventing DNA relaxation during replication.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Mechanism : It disrupts bacterial cell wall integrity and interferes with essential metabolic processes.

Q & A

Q. How to integrate green chemistry principles into synthesis protocols?

- Strategies :

- Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent ( ).

- Use microwave or ultrasound-assisted reactions to reduce energy consumption and reaction times ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.